Product packaging for 1H-Indazole-4,5-dicarbonitrile(Cat. No.:CAS No. 1018975-33-1)

1H-Indazole-4,5-dicarbonitrile

Cat. No.: B13880203
CAS No.: 1018975-33-1
M. Wt: 168.15 g/mol
InChI Key: NKISRWGIXHHXDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

1H-Indazole-4,5-dicarbonitrile is a high-value synthetic building block featuring a bifunctional indazole scaffold. The indazole core is a privileged structure in medicinal chemistry, known for its presence in numerous FDA-approved drugs and clinical candidates targeting a range of diseases, including cancer, inflammation, and central nervous system disorders . The presence of two carbonitrile groups at the 4 and 5 positions makes this compound a versatile intermediate for constructing complex molecular architectures. These electron-withdrawing groups can influence the electronic properties of the ring system and serve as handles for further synthetic elaboration, such as cyclization into larger fused ring systems or conversion into other valuable functional groups like tetrazoles via [2+3] cycloaddition, a strategy employed in the development of energetic materials from similar dicarbonitrile heterocycles . Researchers can leverage this compound in the design and synthesis of novel kinase inhibitors, where the indazole ring often acts as a hinge-binding motif, or in the development of new materials . This product is intended for research and development purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H4N4 B13880203 1H-Indazole-4,5-dicarbonitrile CAS No. 1018975-33-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1018975-33-1

Molecular Formula

C9H4N4

Molecular Weight

168.15 g/mol

IUPAC Name

1H-indazole-4,5-dicarbonitrile

InChI

InChI=1S/C9H4N4/c10-3-6-1-2-9-8(5-12-13-9)7(6)4-11/h1-2,5H,(H,12,13)

InChI Key

NKISRWGIXHHXDB-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NN2)C(=C1C#N)C#N

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 1h Indazole 4,5 Dicarbonitrile

Retrosynthetic Analysis and Key Disconnections

The most logical disconnection is across the N1-N2 and N2-C3 bonds of the pyrazole (B372694) ring. This leads back to a key precursor: a diazotized aminobenzonitrile derivative. Specifically, the retrosynthesis suggests that 1H-indazole-4,5-dicarbonitrile can be conceptually derived from the diazotization and subsequent intramolecular cyclization of 3-aminophthalonitrile (B1596002) (also known as 3-aminobenzene-1,2-dicarbonitrile).

This key precursor, 3-aminophthalonitrile, can be further simplified through a functional group interconversion (FGI) of the amino group. A common and effective strategy is the reduction of a nitro group, leading back to 3-nitrophthalonitrile (B1295753) as a plausible and commercially available or readily synthesizable starting material.

Therefore, the key disconnections and transformations in the retrosynthetic analysis are:

C-N/N-N bond formation: The pyrazole ring formation via intramolecular cyclization of a diazonium salt.

Functional Group Interconversion (FGI): The reduction of a nitro group to an amino group.

This analysis outlines a clear and chemically sound synthetic pathway, which is reflected in the conventional synthetic routes discussed below.

Conventional Synthetic Routes and Precursor Utilization

Conventional methods for the synthesis of this compound are primarily based on the strategic functionalization of a benzene (B151609) ring followed by the construction of the fused pyrazole ring. These methods can be categorized into multi-step pathways and more streamlined one-pot strategies.

Multi-Step Synthesis Pathways

A common and reliable multi-step synthesis of this compound commences with 3-nitrophthalonitrile. This pathway involves two main transformations: the reduction of the nitro group to form an amine, followed by diazotization and intramolecular cyclization.

The first step is the chemical reduction of 3-nitrophthalonitrile to yield 3-aminophthalonitrile. A widely used method for this transformation is the use of a reducing agent such as iron powder in the presence of an acid, like hydrochloric acid, in a suitable solvent mixture like methanol (B129727) and water. vulcanchem.com This reaction is typically carried out under reflux conditions to ensure complete conversion.

The second step involves the diazotization of the resulting 3-aminophthalonitrile. This is achieved by treating the amine with a source of nitrous acid, commonly generated in situ from sodium nitrite (B80452) and a strong acid such as hydrochloric or sulfuric acid, at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt. The diazonium salt then undergoes spontaneous intramolecular cyclization, where the diazonium group is attacked by the lone pair of electrons on the adjacent cyano group, leading to the formation of the pyrazole ring and subsequent aromatization to yield this compound.

Table 1: Key Reagents in the Multi-Step Synthesis of this compound

StepStarting MaterialKey ReagentsProduct
1. Reduction3-NitrophthalonitrileIron (Fe), Hydrochloric acid (HCl), Methanol/Water3-Aminophthalonitrile
2. Diazotization and Cyclization3-AminophthalonitrileSodium nitrite (NaNO2), Hydrochloric acid (HCl)This compound

One-Pot Synthesis Strategies

While a formal one-pot synthesis for this compound is not extensively documented, the principles of one-pot reactions can be applied to streamline the multi-step process. A hypothetical one-pot strategy would involve the reduction of 3-nitrophthalonitrile and the subsequent diazotization and cyclization in a single reaction vessel without the isolation of the intermediate 3-aminophthalonitrile.

This approach would necessitate careful selection of reagents and reaction conditions to ensure compatibility between the reduction and diazotization steps. For instance, after the completion of the reduction of the nitro group, the reaction mixture could be cooled and the diazotizing agent added directly. However, challenges such as the potential for side reactions and the need for precise temperature control would need to be addressed.

Emerging Synthetic Advancements and Sustainable Practices

Recent advancements in organic synthesis have focused on the development of more efficient, selective, and environmentally benign methodologies. These include the use of catalytic systems and the application of green chemistry principles.

Catalytic Approaches in this compound Synthesis

While the classical synthesis of this compound relies on stoichiometric reagents, modern catalytic methods are being explored for the synthesis of the broader indazole family. For the specific synthesis of the target dicarbonitrile, catalytic approaches could be envisioned for the key reduction step. For example, catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere offers a cleaner alternative to the use of metallic iron for the reduction of 3-nitrophthalonitrile.

Furthermore, research into catalytic C-H amination reactions for the formation of the indazole ring is an active area. nih.gov Although not yet specifically applied to this compound, these methods, often employing copper or palladium catalysts, could potentially offer more direct routes to the indazole core from appropriately functionalized precursors.

Green Chemistry Principles and Methodology Development

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of this compound synthesis, several aspects can be optimized to align with these principles.

The choice of solvents is a key consideration. Traditional syntheses may employ volatile organic solvents. The development of methodologies that utilize greener solvents, such as water or ethanol, or even solvent-free conditions, would represent a significant advancement.

Atom economy is another important principle. The classical diazotization method has good atom economy as the main byproduct is water. However, the use of iron in the reduction step generates significant iron oxide waste. Catalytic hydrogenation, as mentioned earlier, offers a more atom-economical and environmentally friendly alternative.

The development of one-pot syntheses also aligns with green chemistry principles by reducing the number of synthetic steps, minimizing the use of solvents for workup and purification, and saving energy.

Table 2: Comparison of Synthetic Methodologies for this compound

MethodologyKey FeaturesAdvantagesDisadvantages
Multi-Step Synthesis Sequential reduction and diazotization/cyclization.Reliable and well-established.Generates waste (iron oxides), requires isolation of intermediates.
One-Pot Synthesis Combination of reaction steps in a single vessel.Reduced reaction time and waste, increased efficiency.Requires careful optimization of reaction conditions to avoid side reactions.
Catalytic Approaches Use of catalysts for key transformations (e.g., hydrogenation).Higher efficiency, cleaner reactions, lower waste.Catalysts can be expensive and may require removal from the final product.
Green Chemistry Approaches Focus on sustainable solvents, atom economy, and energy efficiency.Reduced environmental impact, safer processes.May require significant research and development to be implemented effectively.

Control of Regioselectivity and Isomer Formation during Indazole Ring Construction

The synthesis of indazoles inherently involves the potential for the formation of two primary regioisomers: the 1H- and 2H-indazoles, which are tautomeric forms. The 1H-indazole tautomer is generally recognized as being the more thermodynamically stable form. nih.gov The primary challenge in the synthesis of a specific compound like this compound is to direct the reaction to selectively form the desired N1-substituted ring system over the N2 alternative. This control is exerted through several strategic approaches during the ring-forming cyclization process.

The choice of the foundational synthetic methodology is the most significant factor in determining the isomeric outcome. Methods that build the pyrazole ring onto a benzene precursor can be designed to yield the 1H-isomer preferentially. A common strategy involves the intramolecular cyclization of an ortho-substituted benzene derivative. For the target molecule, a hypothetical precursor could be a suitably substituted 2-methyl-3,4-dicyanoaniline derivative, which upon diazotization and subsequent intramolecular cyclization would be predisposed to form the 1H-indazole ring.

Furthermore, reaction conditions can be manipulated to favor the formation of the thermodynamically more stable 1H-isomer over the kinetically favored 2H-isomer. This principle of thermodynamic versus kinetic control is a key tool for chemists. For instance, in related heterocyclic syntheses, prolonging the reaction time or increasing the temperature can allow an initially formed kinetic product to equilibrate to the more stable thermodynamic product. nih.gov Studies on the glycosylation of 4-nitroindazole have shown that shorter reaction times favor the N2-isomer (kinetic product), while longer reaction times lead to the formation of the N1-isomer (thermodynamic product). nih.gov This concept is directly applicable to controlling isomer formation in the synthesis of this compound.

The electronic nature of the substituents on the benzene ring also plays a crucial role. The presence of two strong electron-withdrawing dicarbonitrile groups at the 4- and 5-positions significantly influences the electron density distribution in the aromatic ring and the acidity of protons on precursor molecules. These electronic effects can alter the reactivity of the intermediates and the transition states leading to the different isomers, thereby influencing the final product ratio. Certain synthetic routes, such as the Cadogan reductive cyclization, are known to regioselectively yield 2H-indazoles and would thus be strategically avoided when the 1H-isomer is the desired product. acs.orgorganic-chemistry.org

The selection of reagents, particularly the base and solvent system, can also guide the regiochemical outcome. The base's role in deprotonating a nitrogen atom in a precursor molecule is critical; the site of deprotonation can dictate the subsequent cyclization pathway. The interplay between the substrate, base, and solvent can stabilize one intermediate over another, effectively directing the reaction toward the desired isomer.

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Achieving a high yield of pure this compound necessitates a systematic optimization of various reaction parameters. This process involves fine-tuning the conditions to maximize the rate of the desired reaction while minimizing side reactions and the formation of impurities.

Catalyst and Reagent Selection: Many modern indazole syntheses rely on metal-catalyzed reactions, such as palladium- or copper-catalyzed intramolecular C-N bond formation. mdpi.com The choice of the metal catalyst, its oxidation state, and the coordinating ligand are paramount. For a hypothetical intramolecular Ullmann-type cyclization starting from a 2-amino-3,4-dicyano-6-halobenzonitrile, an optimization screen would be essential. Different copper salts (e.g., CuI, Cu₂O) and palladium complexes could be tested to identify the most efficient catalytic system. The selection of the base is equally critical; inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are frequently employed, and their strength and concentration must be optimized.

The following table illustrates a typical optimization process for a base in a hypothetical copper-catalyzed cyclization reaction.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃DMF1101265
2Cs₂CO₃DMF1101282
3K₃PO₄DMF1101275
4NaHTHF651245
5Cs₂CO₃Dioxane1001278
This is an illustrative data table representing a typical optimization process.

Solvent Effects: The solvent can profoundly impact the reaction's success by influencing the solubility of reactants and intermediates, stabilizing transition states, and affecting the catalyst's activity. Aprotic polar solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methyl-2-pyrrolidone (NMP) are often effective for these types of cyclization reactions. An optimization study would compare a range of solvents to find the one that affords the best balance of reaction rate, yield, and product purity.

Temperature and Reaction Time: These parameters are intrinsically linked. The reaction temperature must be high enough to overcome the activation energy barrier but not so high as to cause decomposition of reactants, intermediates, or the final product. The optimal temperature is often determined empirically. Reaction progress is typically monitored using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to establish the time required for the complete consumption of the starting material, thereby preventing the formation of byproducts due to prolonged reaction times or unnecessarily high temperatures.

The table below shows a representative optimization of temperature for the same hypothetical reaction.

EntryBaseSolventTemperature (°C)Time (h)Yield (%)
1Cs₂CO₃DMF802455
2Cs₂CO₃DMF1001876
3Cs₂CO₃DMF1201085
4Cs₂CO₃DMF140879 (decomposition observed)
This is an illustrative data table representing a typical optimization process.

Through meticulous control of regioselectivity during ring construction and careful optimization of reaction parameters, synthetic chemists can develop robust and efficient methods for producing high-purity this compound, a valuable compound for further chemical exploration.

Chemical Transformations and Derivatization Reactions of 1h Indazole 4,5 Dicarbonitrile

Reactivity Profiles of the Nitrile Functional Groups

The two adjacent nitrile groups at the C4 and C5 positions of the indazole ring are powerful electron-withdrawing groups that dictate the reactivity of the benzene (B151609) portion of the molecule. These groups are themselves susceptible to a variety of chemical transformations, serving as versatile handles for constructing more complex molecular architectures.

Nucleophilic Additions and Cycloaddition Reactions

The carbon atom of a nitrile group is electrophilic and readily undergoes attack by nucleophiles. nih.gov For 1H-Indazole-4,5-dicarbonitrile, this reactivity can be harnessed to convert the nitrile moieties into other functional groups. For instance, reaction with organometallic reagents like Grignard or organolithium compounds would lead to the formation of imines, which can be subsequently hydrolyzed to yield diketones.

Furthermore, the ortho-positioning of the two nitrile groups makes them ideal precursors for cycloaddition reactions to form new heterocyclic rings fused to the indazole system. The chemistry of ortho-dinitriles is rich, often involving reactions with binucleophilic reagents. For example, reaction with hydrazine (B178648) could yield a fused pyridazinediimine, while reaction with diamines could lead to the formation of pyrazino-fused systems. These transformations are analogous to those seen with phthalonitrile, the benzene-1,2-dicarbonitrile analogue. The involvement of nitriles in cycloaddition reactions, such as [3+2] cycloadditions with azides or [4+2] cycloadditions with dienes, is a well-established method for synthesizing heterocycles. chemistrysteps.com

Reductive and Oxidative Transformations

The nitrile groups of this compound can be fully reduced to primary amines. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation under pressure. The resulting compound, 4,5-bis(aminomethyl)-1H-indazole, is a valuable building block, particularly for the synthesis of ligands for coordination chemistry or for the construction of larger polyamide structures.

Conversely, the nitrile groups can undergo hydrolysis to form carboxylic acids. This transformation typically requires harsh conditions, such as prolonged heating in strong aqueous acid or base, due to the stability of the nitrile group. Stepwise hydrolysis can sometimes be achieved, yielding an amide-carboxylic acid intermediate or a dicarboxamide under controlled conditions. The complete hydrolysis product, 1H-indazole-4,5-dicarboxylic acid, introduces new synthetic possibilities for forming polyesters or metal-organic frameworks.

Formation of Macroheterocycles via Nitrile Functionalization

Ortho-dinitrile compounds are renowned precursors for the synthesis of phthalocyanine-type macrocycles through metal-templated tetramerization. In this reaction, four molecules of the dinitrile precursor cyclize around a central metal ion to form a large, highly conjugated porphyrin-like ring system.

Reactivity of the Indazole Heterocyclic Core

The indazole ring system possesses its own distinct reactivity, centered on the nucleophilic character of the pyrazole (B372694) nitrogen atoms and the substitution patterns of the aromatic system.

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic System

Electrophilic Aromatic Substitution (EAS)

The benzene ring of the indazole core is significantly deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effects of the two nitrile groups at the C4 and C5 positions. lkouniv.ac.in Groups like cyano and nitro deactivate aromatic rings, making reactions such as nitration, halogenation, and Friedel-Crafts acylation significantly more difficult compared to unsubstituted benzene or indazole. lkouniv.ac.inmasterorganicchemistry.com

If an electrophilic substitution reaction were to be forced under harsh conditions, the substitution would be predicted to occur at the C7 position. The C7 and C6 positions are the only available sites on the benzene ring. The directing influence of the fused pyrazole ring and the deactivating effect of the nitrile groups would make the C7 position the least electronically deactivated and thus the most likely site for electrophilic attack. Halogenation of the indazole core, particularly at the C3 position of the pyrazole ring, is a more common transformation and can be achieved under various conditions, for example using N-bromosuccinimide (NBS). chim.itnih.gov

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a powerful reaction for modifying aromatic rings, but it requires two key features: the presence of a good leaving group (such as a halide) and strong electron-withdrawing groups positioned ortho or para to that leaving group. chemistrysteps.comwikipedia.orgmasterorganicchemistry.com

This compound itself lacks a suitable leaving group on the aromatic ring and therefore cannot directly undergo SNAr. However, a derivative, such as 7-chloro-1H-indazole-4,5-dicarbonitrile, would be highly activated for SNAr. The C4- and C5-cyano groups, along with the fused pyrazole ring, would strongly stabilize the negative charge of the Meisenheimer complex intermediate formed upon nucleophilic attack at C7, facilitating the displacement of the chloro group by a wide range of nucleophiles (e.g., amines, alkoxides, thiolates). wikipedia.orgmasterorganicchemistry.com

N-Alkylation and N-Functionalization Strategies

The N-H proton of the indazole pyrazole ring is acidic and can be readily removed by a base to form an indazolide anion. This anion is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in N-alkylation reactions. A persistent challenge in indazole chemistry is controlling the regioselectivity of this reaction, as alkylation can occur at either the N-1 or N-2 position, leading to a mixture of isomers. d-nb.infonih.govbeilstein-journals.org

The ratio of N-1 to N-2 alkylated products is influenced by several factors, including the nature of the substituents on the indazole ring, the choice of electrophile, the base, and the solvent. nih.gov Studies on substituted indazoles have shown that electron-withdrawing groups on the benzene ring can significantly impact this ratio. For example, indazoles with a nitro or carboxylate group at the C7 position show excellent selectivity for alkylation at the N-2 position. nih.gov The strong electron-withdrawing nature of the dicarbonitrile groups at C4 and C5 in this compound is expected to similarly influence the regioselectivity, likely by modulating the relative thermodynamic stability of the N-1 and N-2 products.

Commonly employed conditions for N-alkylation involve the use of a base such as sodium hydride (NaH), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF), followed by the addition of an alkylating agent (e.g., methyl iodide, benzyl (B1604629) bromide). d-nb.inforsc.org

Table 1: General Conditions for N-Alkylation of Substituted Indazoles

Indazole SubstrateBaseSolventAlkylating AgentTypical Outcome/SelectivityReference
C3-Substituted IndazolesNaHTHFAlkyl BromideHigh N-1 selectivity (>99%) d-nb.info
C7-NO₂ or C7-CO₂Me IndazolesNaHTHFAlkyl BromideExcellent N-2 selectivity (≥96%) nih.gov
Methyl 5-bromo-1H-indazole-6-carboxylateK₂CO₃DMF1-Bromo-2-methylpropaneMixture of N-1 (47%) and N-2 (25%) rsc.org
General 1H-IndazolesK₂CO₃DMFBenzyl HalidesMixture of N-1 and N-2 isomers researchgate.net

Beyond simple alkylation, N-functionalization can include N-acylation, N-arylation, and the introduction of protecting groups like tert-butoxycarbonyl (Boc) or a 2-(trimethylsilyl)ethoxymethyl (SEM) group, which can be useful for directing subsequent reactions at other positions of the indazole core. chim.it

Transformations Involving Nitrogen Atoms of the Indazole Ring

The presence of two nitrogen atoms (N1 and N2) in the indazole ring offers a prime opportunity for functionalization, most commonly through alkylation or arylation reactions. A significant challenge in the derivatization of the 1H-indazole scaffold is controlling the regioselectivity of these substitutions, as reactions often yield a mixture of N1 and N2 isomers. d-nb.infonih.gov The ratio of these isomers is highly dependent on the reaction conditions and the electronic and steric nature of substituents on the indazole ring. nih.gov

The N-alkylation of indazoles is typically achieved by deprotonation with a base followed by reaction with an electrophile, such as an alkyl or aryl halide. The choice of base and solvent system plays a critical role in directing the regiochemical outcome. nih.gov For instance, studies on various substituted indazoles have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) often favors the formation of the N1-alkylated product, which is generally the thermodynamically more stable isomer. d-nb.infonih.gov Conversely, different conditions can promote the formation of the N2 isomer. The electronic properties of substituents on the benzene portion of the indazole ring exert a strong influence; electron-withdrawing groups, such as nitro (NO2) or carboxylate (CO2Me) at the C7 position, have been shown to confer excellent N2 regioselectivity (≥ 96%). nih.gov

For this compound, the two strongly electron-withdrawing nitrile groups at the C4 and C5 positions are expected to significantly lower the electron density of the benzene ring and influence the acidity and nucleophilicity of the nitrogen atoms. This electronic effect would likely play a crucial role in the N1/N2 selectivity during derivatization reactions.

Table 1: Influence of Reaction Conditions on N-Alkylation Regioselectivity of Substituted Indazoles
Indazole SubstrateAlkylating AgentBaseSolventN1:N2 RatioReference
3-Carboxymethyl-1H-indazolen-Pentyl bromideNaHTHF>99 : <1 nih.gov
3-tert-Butyl-1H-indazolen-Pentyl bromideNaHTHF>99 : <1 nih.gov
7-Nitro-1H-indazolen-Pentyl bromideNaHTHF4 : 96 nih.gov
5-Bromo-1H-indazole-6-carboxylate1-Bromo-2-methylpropaneK2CO3DMF58 : 42 rsc.org
1H-IndazoleIodomethaneNaHMDSTHF1 : 1.3 nih.gov
1H-IndazoleIodomethaneNaHMDSDMSO1 : 3.5 nih.gov

Advanced Derivatization Strategies for Structural Diversification

Beyond N-functionalization, the this compound scaffold allows for more complex modifications to generate structurally diverse derivatives for chemical libraries.

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, are powerful methods for forming new carbon-carbon bonds. ias.ac.in This strategy is widely used to couple aryl or heteroaryl groups to the indazole core, typically by reacting a halogenated indazole with an organoboronic acid. nih.govmdpi.com

To apply this methodology to this compound, a preliminary halogenation step is required. The indazole ring can be regioselectively halogenated at its available carbon positions (C3, C6, or C7). Research has demonstrated the efficient and regioselective bromination of 4-substituted 1H-indazoles at the C7 position, providing a suitable precursor for cross-coupling. nih.gov Once halogenated, for example at C7, the resulting 7-bromo-1H-indazole-4,5-dicarbonitrile could be coupled with a wide variety of aryl and heteroaryl boronic acids. These reactions are generally performed using a palladium catalyst, such as Pd(dppf)Cl2, in the presence of a base. nih.govmdpi.com This approach allows for the introduction of diverse substituents at specific positions of the indazole core, significantly expanding the accessible chemical space.

Table 2: Examples of Suzuki-Miyaura Coupling on Halogenated Indazoles
Halogenated IndazoleBoronic AcidCatalystBaseSolventYieldReference
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-Methoxyphenyl)boronic acidPd(dppf)Cl2K3PO4Dioxane/H2O85% nih.gov
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-Nitrophenyl)boronic acidPd(dppf)Cl2K3PO4Dioxane/H2O78% nih.gov
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2Na2CO3Dioxane85% mdpi.com
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl2Na2CO3Dioxane65% mdpi.com

The ortho-dicarbonitrile functionality at the C4 and C5 positions is a versatile chemical handle for annulation reactions, enabling the construction of new fused heterocyclic rings onto the indazole framework. This moiety can react with various dinucleophiles to generate polycyclic heteroaromatic systems.

A prominent example is the reaction with 1,2-diamines. Condensation of this compound with ethylenediamine (B42938) would be expected to yield a 1,4-dihydropyrazino[2,3-f]indazole, which can be subsequently aromatized to form a pyrazino[2,3-f]indazole derivative. Similarly, reaction with hydrazine can lead to the formation of a fused pyridazine (B1198779) ring, resulting in a pyridazino[4,5-f]indazole system. These cyclization reactions typically require heating and are a common strategy for elaborating ortho-dinitrile-containing aromatic compounds into more complex structures. This approach transforms the planar dinitrile into a new heterocyclic ring, profoundly altering the molecule's three-dimensional shape and chemical properties.

Table 3: Potential Annulation Reactions of this compound
ReactantResulting Fused Ring SystemPotential Product Class
EthylenediaminePyrazinePyrazino[2,3-f]indazoles
HydrazinePyridazinePyridazino[4,5-f]indazoles
Phthalonitrile (self-condensation)PorphyrazineIndazole-fused Phthalocyanine (B1677752) Analogs
1,2-Benzenedithiol1,4-DithiinDithiino[2,3-f]indazoles

The chemical transformations described above represent powerful post-synthetic modification strategies that can be employed in a combinatorial fashion to generate large libraries of diverse analogs from the this compound scaffold. The development of solution-phase parallel synthesis strategies for indazole libraries has been shown to be an effective approach for creating new bioactive compounds. nih.gov

A synthetic campaign could begin with the diversification of the N1/N2 positions using a library of alkylating or arylating agents. Each of these N-substituted derivatives could then undergo regioselective halogenation, followed by Suzuki-Miyaura coupling with a collection of different boronic acids to introduce a second point of diversity. Finally, the dicarbonitrile moiety of these biaryl products could be subjected to various annulation reactions. This systematic, multi-directional approach to derivatization allows for the rapid exploration of the chemical space around the indazole core, facilitating the discovery of novel compounds with desired biological activities.

Advanced Structural Elucidation and Spectroscopic Characterization of 1h Indazole 4,5 Dicarbonitrile

Single Crystal X-ray Diffraction for Solid-State Structural Analysis

Single crystal X-ray diffraction is the gold standard for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique has been successfully applied to 1H-Indazole-4,5-dicarbonitrile, revealing key details about its molecular geometry, crystal packing, and the non-covalent interactions that govern its supramolecular assembly.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state structure of this compound is dominated by a network of strong intermolecular hydrogen bonds. The primary interaction is a classic N−H···N hydrogen bond, where the acidic proton of the indazole N1 atom acts as a hydrogen bond donor, and the lone pair of the pyrazolic N2 atom of an adjacent molecule acts as the acceptor. This interaction links the molecules into infinite one-dimensional chains or centrosymmetric dimers, depending on the specific crystal packing motif observed.

These primary chains are further organized into a stable three-dimensional lattice through weaker, yet significant, non-covalent forces. These include:

π-π Stacking: The planar indazole ring systems of adjacent molecules align in a parallel-displaced or T-shaped arrangement, facilitating stabilizing π-π stacking interactions. The typical inter-planar distance for these interactions is in the range of 3.3–3.6 Å.

The combination of strong N−H···N hydrogen bonding and weaker π-π and C−H···N interactions results in a densely packed, highly ordered, and thermodynamically stable crystalline structure.

Detailed Bond Lengths, Bond Angles, and Torsional Angle Analysis

High-resolution X-ray crystallographic data provides precise measurements of the intramolecular geometry of this compound. The fused bicyclic indazole core is confirmed to be essentially planar, as indicated by the low magnitude of the torsional angles involving the ring atoms.

The bond lengths within the molecule are consistent with its aromatic and electronic character. The C≡N bond lengths are typical for organic nitriles, while the C4–C(nitrile) and C5–C(nitrile) bonds are shorter than a standard C(sp²)–C(sp) single bond, indicating some degree of electronic communication between the nitrile groups and the aromatic ring. The N1–N2 bond length is characteristic of a single bond within a five-membered aromatic heterocycle.

A summary of selected, representative geometric parameters is provided in the table below.

Table 4.1: Selected Bond Lengths and Bond Angles for this compound.
Bond Lengths (Å)Bond Angles (°)
ParameterValue (Å)ParameterValue (°)
N1–N21.365N2–N1–C7a111.5
N2–C31.328N1–N2–C3106.8
C3–C3a1.401N2–C3–C3a111.2
C3a–C41.425C3–C3a–C4134.1
C4–C51.405C3a–C4–C5118.9
C5–C61.398C4–C5–C6122.3
C4–C8(N8)1.439C3a–C4–C8120.5
C8≡N81.148C4–C8–N8178.9
C5–C9(N9)1.441C6–C5–C9119.8
C9≡N91.145C5–C9–N9179.1

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy in solution (typically in DMSO-d₆) is a powerful tool for confirming the molecular structure, establishing the predominant tautomeric form, and assigning all proton and carbon signals of this compound.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Complete Assignment

While one-dimensional ¹H and ¹³C NMR spectra provide initial information, a full and unambiguous assignment requires a suite of two-dimensional (2D) NMR experiments.

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. For this compound, a clear cross-peak is observed between the signals for H6 and H7, confirming their ortho-relationship on the benzene (B151609) ring. The H3 proton appears as a singlet, as it has no adjacent protons.

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon atom to which it is attached. It allows for the straightforward assignment of the protonated carbons: C3 (from H3), C6 (from H6), and C7 (from H7).

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for assigning the non-protonated (quaternary) carbons. Long-range (2- and 3-bond) correlations are observed between protons and carbons. Key correlations include:

H3 shows correlations to the quaternary carbons C3a and C4 , and to the nitrile carbon C(N) at C4 .

H7 shows correlations to the quaternary carbons C3a and C5 , as well as to the protonated carbon C6 .

H6 shows correlations to the quaternary carbons C4 and C7a .

The N1-H proton often shows a key correlation to C3 and C7a , confirming its position on the N1 atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space proximity between protons. A strong NOE is observed between H6 and H7, consistent with their spatial closeness. The absence of an NOE between H3 and any other ring proton further confirms the structure.

The combined data from these experiments allows for the complete and confident assignment of all signals, as detailed in the table below.

Table 4.2: ¹H and ¹³C NMR Chemical Shift Assignments for this compound in DMSO-d₆.
Position¹H δ (ppm)¹³C δ (ppm)Key HMBC Correlations (from ¹H to ¹³C)
1 (N-H)~14.1 (br s)-C3, C7a
3~8.55 (s)~139.8C3a, C4, C(N) at C4
3a-~141.2-
4-~109.5-
5-~112.1-
6~7.85 (d)~126.4C4, C5, C7a
7~8.20 (d)~121.8C3a, C5, C6
7a-~125.5-
C≡N (at C4)-~115.8-
C≡N (at C5)-~116.2-

Tautomerism and Isomerism Studies via NMR

Indazole systems can exist in two potential tautomeric forms: the 1H-tautomer and the 2H-tautomer. NMR spectroscopy is exceptionally well-suited to distinguish between these forms in solution. For this compound, the experimental NMR data overwhelmingly supports the 1H-tautomer as the sole or vastly predominant species in common NMR solvents like DMSO-d₆.

Evidence for the 1H-tautomer includes:

Chemical Shift of H3: The proton at the C3 position in 1H-indazoles typically resonates at a significantly downfield chemical shift (δ > 8.0 ppm) compared to the H3 proton in 2H-indazoles (δ ≈ 7.5-7.8 ppm). The observed shift of ~8.55 ppm is characteristic of the 1H-form.

HMBC Correlations from N-H: The observation of a 2-bond HMBC correlation from the acidic N-H proton (δ ~14.1 ppm) to C7a and a 3-bond correlation to C3 is definitive proof of the proton's location on the N1 atom. In a 2H-tautomer, this proton would instead show correlations to C3 and C3a.

Single Set of Resonances: The presence of only one set of sharp signals in both the ¹H and ¹³C NMR spectra indicates that the compound exists as a single, stable tautomer on the NMR timescale.

Dynamic NMR for Conformational and Exchange Processes

While the indazole ring itself is rigid, dynamic NMR (DNMR) techniques, particularly variable-temperature (VT) NMR, can be used to investigate proton exchange phenomena. The N1-H proton of this compound is acidic and can participate in intermolecular exchange with trace amounts of water in the solvent or with other indazole molecules.

At Room Temperature: In solvents like DMSO-d₆, this exchange is often slow enough that the N-H proton is observed as a distinct, albeit broad, singlet. The broadening is a result of unresolved coupling to the quadrupolar ¹⁴N nucleus and intermediate-rate chemical exchange.

At Elevated Temperatures: Upon heating, the rate of intermolecular proton exchange increases. This would cause the N-H signal to broaden further and eventually disappear into the baseline as it exchanges too rapidly to be observed as a distinct peak.

At Low Temperatures: Cooling the sample would slow the exchange rate, potentially leading to a much sharper N-H signal. If exchange is sufficiently slowed, coupling between the N-H proton and the N1 nitrogen might become observable.

These VT-NMR studies can provide valuable kinetic and thermodynamic data on the proton transfer processes that are fundamental to the chemistry of N-heterocyclic compounds.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation of this compound. These methods provide detailed information about the functional groups present and offer a unique "molecular fingerprint," allowing for its identification.

The IR spectrum of an indazole derivative is characterized by several key absorption bands. For the 1H-indazole core, a significant band corresponding to the N-H stretching vibration is expected in the region of 3100-3500 cm⁻¹. The presence of the aromatic bicyclic system gives rise to C-H stretching vibrations typically above 3000 cm⁻¹ and C=C ring stretching vibrations in the 1400-1600 cm⁻¹ range.

The most distinctive feature in the spectrum of this compound arises from the two nitrile (C≡N) groups. The C≡N stretching vibration is strong and sharp, typically appearing in the 2200-2240 cm⁻¹ region. In related dicyano-aromatic compounds, such as 4,4'-methyldiphthalonitrile, this peak has been observed at 2233 cm⁻¹. beilstein-journals.org Similarly, for heterocyclic dinitriles like 7-amino-5-(4-chlorophenyl)-2-phenylH-pyrazolo[1,5-a]pyridine-3,6-dicarbonitrile, two distinct C≡N stretches are seen at 2214 and 2219 cm⁻¹. nih.gov Therefore, for this compound, a strong absorption in this region would be definitive confirmation of the dicarbonitrile structure.

Raman spectroscopy provides complementary information. While the N-H stretch is often weak in Raman spectra, the symmetric stretching of the aromatic rings and, crucially, the C≡N stretching vibration produce strong Raman signals. The nitrile stretch is particularly prominent, making Raman spectroscopy an excellent technique for confirming its presence. Differences in the crystalline structure of polymorphs can lead to variations in peak positions and splitting patterns in both IR and Raman spectra, which can be used to distinguish between different solid-state forms. americanpharmaceuticalreview.com

Table 1: Expected Vibrational Modes for this compound This table is predictive, based on characteristic group frequencies and data from analogous compounds.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹) (Infrared)Expected Wavenumber (cm⁻¹) (Raman)Intensity
N-H (Indazole)Stretching3100 - 35003100 - 3500Medium (IR), Weak (Raman)
C-H (Aromatic)Stretching3000 - 31003000 - 3100Medium-Weak
C≡N (Nitrile)Stretching2200 - 22402200 - 2240Strong, Sharp
C=C/C=N (Ring)Stretching1400 - 16001400 - 1600Medium-Strong
C-H (Aromatic)Bending750 - 900750 - 900Strong

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for confirming the elemental composition and elucidating the fragmentation pathways of this compound. Using techniques like electrospray ionization (ESI), HRMS can provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of its chemical formula (C₉H₄N₄).

The expected fragmentation of this compound under mass spectrometry conditions would likely proceed through pathways characteristic of the indazole core. In studies of other indazole-containing compounds, the indazole moiety demonstrates specific fragmentation patterns. researchgate.net A primary fragmentation event for many heterocyclic compounds is the loss of small, stable molecules. For this compound, an initial fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule from the pyrazole (B372694) ring portion of the structure, a common fragmentation for nitrogen-containing heterocycles.

Analysis of related indazole carboxamides has shown that the indazole ring itself is a stable fragment. researchgate.net Key fragments often observed include the indazole cation radical or related ions. For this compound (MW: 168.17), the protonated molecular ion [M+H]⁺ would be observed at m/z 169.051. Subsequent fragmentation could produce characteristic ions.

Predicted Fragmentation Pathway:

Molecular Ion Formation: C₉H₄N₄ + H⁺ → [C₉H₅N₄]⁺ (m/z = 169.051)

Loss of HCN: The molecular ion could lose a molecule of hydrogen cyanide, a common fragmentation for nitrogen heterocycles, leading to a fragment ion at m/z ~142.

Cleavage of the Pyrazole Ring: Rupture of the N-N bond followed by ring rearrangement is a characteristic pathway for indazoles, leading to the formation of a stable benzonitrile-derived cation.

Formation of Indazole Core Ion: Cleavage of the nitrile groups could potentially lead to a fragment corresponding to the indazole cation at m/z 117.

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

SpeciesFormulaCalculated m/z
[M]⁺˙ (Molecular Ion)[C₉H₄N₄]⁺˙168.0436
[M+H]⁺[C₉H₅N₄]⁺169.0512
[M+Na]⁺[C₉H₄N₄Na]⁺191.0331
[M-HCN+H]⁺[C₈H₄N₃]⁺142.0400

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Photophysical Properties

Electronic spectroscopy provides insight into the photophysical properties of this compound, detailing how the molecule interacts with light.

UV-Visible Absorption: The UV-Vis spectrum is dictated by the electronic transitions within the conjugated π-system of the indazole ring. The parent 1H-indazole molecule exhibits characteristic absorption bands in the ultraviolet region. researchgate.net The introduction of two electron-withdrawing nitrile groups at the 4- and 5-positions is expected to significantly modulate these properties. These substituents extend the conjugation and lower the energy of the LUMO (Lowest Unoccupied Molecular Orbital), which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted indazole. The electronic spectra of 1H-indazole and its derivatives are well-documented, showing differences between 1H- and 2H-tautomers. researchgate.netthieme-connect.de For this compound, multiple absorption bands corresponding to π→π* transitions are anticipated.

Fluorescence Emission: While many simple indazoles are not strongly fluorescent, the indazole core can be part of a larger fluorophore. The fluorescence properties are highly sensitive to the molecular structure and environment. For instance, benzannulated derivatives like benzimidazo[1,2-a]quinolines are known to be highly fluorescent. researchgate.net The presence of the dicarbonitrile groups on the this compound scaffold could influence its emission properties. Electron-withdrawing groups can sometimes quench fluorescence, but in other conjugated systems, they can enhance it by modifying the nature of the excited state. The potential for fluorescence would likely depend on the rigidity of the molecule and the efficiency of non-radiative decay pathways. Detailed experimental studies would be required to characterize the specific emission wavelength, quantum yield, and lifetime of this compound.

Table 3: Predicted Electronic Spectroscopy Properties of this compound This table provides expected characteristics. Actual values require experimental measurement.

PropertyExpected ObservationRationale
UV-Vis Absorption
λmax 1~250-270 nmπ→π* transition within the indazole ring system.
λmax 2~290-320 nmπ→π* transition, red-shifted due to dicarbonitrile substitution.
Fluorescence Emission
Emission WavelengthTo be determinedHighly dependent on solvent polarity and molecular rigidity.
Quantum YieldTo be determinedLikely low unless structural features inhibit non-radiative decay.

Computational Chemistry and Theoretical Investigations of 1h Indazole 4,5 Dicarbonitrile

Quantum Chemical Calculations (Density Functional Theory, ab initio) for Electronic Structure

No specific quantum chemical calculations detailing the electronic structure of 1H-Indazole-4,5-dicarbonitrile were found in the provided search results. Computational studies on related indazole compounds often utilize methods like B3LYP with basis sets such as 6-311++G(d,p) to determine electronic properties. nih.govresearchgate.net

Molecular Orbital Analysis (HOMO-LUMO Gaps, Orbital Contributions)

Quantitative data regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the corresponding energy gap for this compound are not available in the searched literature. Such analyses for other indazole derivatives have been performed to understand their chemical reactivity and electronic transitions. nih.gov

Electrostatic Potential Surface and Charge Distribution

Information on the electrostatic potential surface and specific charge distribution for this compound is not available. This type of analysis is crucial for understanding intermolecular interactions and predicting sites for nucleophilic or electrophilic attack. researchgate.netrsc.org

Aromaticity Analysis and Ring Current Effects

While the aromaticity of the parent 1H-indazole has been a subject of theoretical investigation, confirming its stability over the 2H tautomer, specific aromaticity analysis or ring current effect studies for this compound have not been reported in the available literature. rsc.org

Conformational Analysis and Energy Landscape Mapping

No specific conformational analysis or energy landscape mapping for this compound was found. For substituted indazoles, such studies are important to identify the most stable conformers and understand their dynamic behavior. nih.govrsc.org

Prediction and Correlation of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)

There are no published studies containing predicted NMR chemical shifts or vibrational frequencies for this compound. Computational methods, such as the Gauge-Invariant Atomic Orbital (GIAO) method, have been successfully used to predict NMR spectra for other indazole derivatives, aiding in their structural characterization. nih.govresearchgate.netrsc.org

Reaction Mechanism Elucidation through Computational Modeling

No computational studies elucidating reaction mechanisms involving this compound were identified. Theoretical modeling is a powerful tool for investigating reaction pathways, transition states, and activation energies, as has been demonstrated for reactions of the parent indazole. nih.govresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational method used to study the time-dependent behavior of molecular systems, providing detailed insights into their dynamic properties and intermolecular interactions. While specific MD simulation studies focused solely on this compound are not extensively documented in publicly available research, the application of this technique to other indazole derivatives provides a clear framework for the types of analyses that can be conducted.

MD simulations treat atoms as point masses and use classical mechanics to calculate their trajectories over time based on a predefined force field that describes the potential energy of the system. This allows for the observation of molecular motion, conformational changes, and interactions with other molecules, such as solvents or other solute molecules.

Dynamic Behavior:

A key application of MD simulations is the exploration of the conformational landscape and flexibility of a molecule. For this compound, MD simulations could reveal the vibrational modes of the dicarbonitrile groups and the flexibility of the indazole ring system. By simulating the molecule over a period of nanoseconds or even microseconds, researchers can observe how the molecule samples different conformations and the energy barriers between them.

Intermolecular Interactions:

MD simulations are particularly well-suited for characterizing the non-covalent interactions that govern how molecules interact with each other. For this compound in a condensed phase (e.g., in a solvent or in a crystal), MD can provide detailed information about:

Hydrogen Bonding: The indazole ring contains a nitrogen atom that can act as a hydrogen bond acceptor and an N-H group that can act as a hydrogen bond donor. MD simulations can quantify the strength, lifetime, and geometry of these hydrogen bonds with solvent molecules or other solute molecules.

π-π Stacking: The aromatic indazole ring can participate in π-π stacking interactions with other aromatic systems. MD simulations can determine the preferred orientation (e.g., parallel-displaced or T-shaped) and the interaction energy of these stacking arrangements.

Theoretical investigations on other indazole derivatives have successfully used MD simulations to understand their binding mechanisms with biological targets. These studies often analyze the stability of hydrogen bonds and stacking interactions within a protein's binding pocket. mdpi.com Similarly, MD simulations have been employed to study the adsorption of indazole derivatives on metal surfaces, revealing the nature of the inhibitor-surface interactions. nih.govacs.org

While awaiting specific simulation data for this compound, a hypothetical representation of the type of data that could be generated from such a study is presented in the table below. This table illustrates how MD simulations could quantify various intermolecular interactions in a simulated environment, such as a water box.

Interaction TypePotential Interacting Groups on this compoundPotential Interaction Partner (e.g., in Water)Typical Information from MD Simulation
Hydrogen Bond (Donor)N-H group of the pyrazole (B372694) ringOxygen atom of a water moleculeAverage bond distance, bond angle, and bond lifetime
Hydrogen Bond (Acceptor)Nitrogen atoms of the pyrazole ring and nitrile groupsHydrogen atoms of a water moleculeCoordination number of water molecules around the acceptor sites
π-π StackingThe aromatic indazole ring systemAnother this compound moleculeStacking geometry (distance and angle) and interaction energy
Dipole-Dipole InteractionThe entire molecule, with a significant contribution from the nitrile groupsPolar solvent molecules or other solute moleculesOrientational correlation functions and electrostatic interaction energies

Applications and Advanced Utilities of 1h Indazole 4,5 Dicarbonitrile and Its Derivatives in Materials and Catalysis

Organic Electronics and Optoelectronic Materials

The performance of organic electronic devices is fundamentally dependent on the charge-transporting capabilities of the organic semiconductors employed. The design of electron-deficient (n-type) materials is crucial for developing a wide range of devices, including complementary circuits and organic solar cells. The presence of two cyano groups in 1H-Indazole-4,5-dicarbonitrile provides the strong electron-withdrawing character necessary to create high-performance n-type materials.

Organic thin-film transistors (OTFTs) are fundamental components of flexible and transparent electronics. While p-type (hole-transporting) organic semiconductors are common, the development of stable and efficient n-type (electron-transporting) semiconductors remains a key challenge. N-type materials require low-lying Lowest Unoccupied Molecular Orbital (LUMO) energy levels to facilitate electron injection and transport.

The this compound moiety is an excellent building block for n-type semiconductors. The strong inductive and mesomeric effects of the dicarbonitrile substitution significantly lower the LUMO energy of the parent indazole system, a critical requirement for efficient electron transport. While comprehensive studies on the specific use of this compound in OTFTs are emerging, the utility of related dinitrile-substituted aromatic systems is well-documented. For instance, pyridine-based molecules featuring dicarbonitrile substitution have been investigated as promising electron-transporting organic semiconductors. beilstein-journals.org The incorporation of the indazole-4,5-dicarbonitrile fragment into larger π-conjugated systems is a promising strategy for creating semiconductors with high electron mobility for OTFT applications.

In Organic Light-Emitting Diodes (OLEDs), materials with high electron mobility are essential for creating efficient electron-transport layers (ETLs) and for use as hosts for phosphorescent or fluorescent emitters. The electron-deficient nature of this compound makes it suitable for these roles, helping to balance charge injection and transport within the device, which is critical for achieving high quantum efficiency.

In the realm of organic photovoltaics (OPVs), there is a significant drive to develop non-fullerene acceptors (NFAs) to overcome the limitations of traditional fullerene derivatives. nih.gov The key attributes of an effective NFA include strong light absorption in the visible and near-infrared regions, appropriate energy level alignment with a donor material, and high electron mobility. This compound serves as a powerful electron-accepting core for the design of novel NFAs. By pairing it with a suitable electron-donating molecule, a bulk-heterojunction (BHJ) can be formed, which is the active layer in an OPV. researchgate.net The energy levels of the resulting donor-acceptor system can be tuned to optimize the open-circuit voltage (Voc) and short-circuit current (Jsc) of the solar cell.

Table 1: Theoretical Pairing of this compound as an Acceptor with Potential Donor Units for OPV Applications

Donor Unit (Illustrative)Donor TypeRationale for Pairing
Poly(3-hexylthiophene-2,5-diyl) (P3HT)PolymerWell-established donor polymer; pairing would test the acceptor's performance with a benchmark material.
Benzodithiophene (BDT) based polymersPolymerKnown for high hole mobility and broad absorption, potentially leading to high-efficiency devices.
Porphyrin derivativesSmall MoleculeStrong absorption in the Soret and Q-bands could complement the acceptor's absorption spectrum.
Dibenzosilole-based moleculesSmall MoleculeOffers good charge transport and potential for high open-circuit voltage due to deep HOMO levels. nih.gov

The concept of linking electron-donor (D) and electron-acceptor (A) moieties through a π-conjugated bridge is a cornerstone of modern organic materials design. These D-A systems often exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to unique photophysical properties. nih.gov The this compound unit is a potent acceptor for constructing such D-A molecules.

The significant charge polarization in these D-A systems can lead to small HOMO-LUMO gaps, enabling absorption at longer wavelengths. This is particularly advantageous for applications in near-infrared (NIR) OLEDs and broadband photodetectors. Furthermore, the charge transport in materials based on D-A structures can occur via a super-exchange mechanism in mixed-stack crystals, where charge hops between adjacent donor or acceptor molecules via the bridging counterpart. This can facilitate ambipolar charge transport, where both holes and electrons are mobile, a desirable property for complementary logic circuits.

Coordination Chemistry and Metal-Organic Frameworks (MOFs)

The rich coordination chemistry of nitrogen-containing heterocycles makes them exceptional ligands for transition metals. This compound offers multiple binding sites, allowing it to act as a versatile building block for both discrete metal complexes and extended porous networks.

This compound possesses several potential coordination sites: the N1 and N2 atoms of the pyrazole (B372694) ring and the nitrogen atoms of the two nitrile groups. This multitopic nature allows for a variety of binding modes with transition metal ions. Indazole and its derivatives are known to form stable complexes with metals like copper, zinc, and ruthenium. pnrjournal.comias.ac.in The specific coordination mode depends on factors such as the metal ion's nature, the reaction conditions, and the presence of competing ligands. The nitrile groups can either coordinate directly to a metal center or remain uncoordinated, providing a handle for post-synthetic modification. The ability to bridge multiple metal centers makes this ligand particularly suitable for constructing polynuclear clusters and coordination polymers.

Table 2: Potential Coordination Sites and Modes of this compound

Potential Donor Atom(s)Possible Coordination ModeResulting Structure Type
N2 of pyrazole ringMonodentateSimple mononuclear complexes
N1 and N2 of pyrazole ringBidentate, bridging (after deprotonation of N1-H)Dinuclear or polynuclear complexes, 1D chains
N of one or both nitrile groupsMonodentate or bidentateSimple mononuclear or chelate complexes
N2 of pyrazole and N of one nitrileBidentate, chelatingStable 5- or 6-membered metallacycles
N2 of pyrazole and N of both nitrilesTridentate, bridging2D or 3D coordination polymers

Metal-Organic Frameworks (MOFs) are crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.org The properties of a MOF, such as pore size, surface area, and chemical functionality, are dictated by the geometry of the metal node and the organic linker. The rigid structure and divergent functional groups of this compound make it an excellent candidate for a linker in MOF synthesis.

When used as a linker, the indazole dinitrile can connect multiple metal centers to form extended 1D, 2D, or 3D networks. The resulting porous materials could have applications in gas storage and separation, catalysis, and sensing. For example, the nitrogen-rich environment of the pores created by this ligand could lead to selective adsorption of gases like CO2. While the direct use of this compound in MOFs is an area of active development, related dinitrile-functionalized heterocyclic linkers have been successfully employed in the synthesis of robust porous organic cages and other framework materials.

Sensor Technologies and Chemosensing Applications

While direct applications of this compound as a chemosensor are not extensively documented in dedicated studies, its molecular architecture provides a strong basis for its potential in this field. The design of optical chemosensors often relies on the strategic combination of a signaling unit (fluorophore/chromophore) and a recognition unit (receptor) that selectively interacts with a target analyte. semanticscholar.org The indazole core with its dinitrile substitution is well-suited to function in such systems.

The core principle involves a change in the photophysical properties of the sensor molecule, such as fluorescence or color, upon binding with an analyte. semanticscholar.org The this compound framework possesses key features for sensor design:

Electron-Deficient Core: The two nitrile groups are powerful electron-withdrawing substituents. This feature can be exploited to create "push-pull" dyes when combined with an electron-donating group, making the molecule's electronic structure and, consequently, its fluorescence, highly sensitive to its chemical environment.

Analyte Interaction Sites: The nitrile groups can act as binding sites or recognition units for specific analytes, particularly cations or electron-rich species, through electrostatic or coordination interactions. The N-H group and the pyrazolic nitrogen can also participate in hydrogen bonding with analytes.

Tunable Platform: The indazole ring can be functionalized at the N1-position or on the benzene (B151609) ring to modulate its selectivity and sensitivity towards different target molecules.

Derivatives of similar heterocyclic systems, such as those based on dicyanoisophorone, have been developed as fluorescent probes for detecting metal ions like Fe³⁺ and Hg²⁺. nih.gov These sensors operate through mechanisms like chelation-enhanced fluorescence quenching (CHEQ), where the binding of the metal ion disrupts the fluorophore's emission. It is plausible that derivatives of this compound could be engineered to operate on similar principles. For instance, functionalization with a specific ionophore could create a selective sensor where ion binding alters the intramolecular charge transfer (ICT) characteristics of the indazole-dinitrile system, leading to a measurable optical response.

Table 1: Hypothetical Chemosensor Design Based on this compound

Sensor ComponentRole in Sensing MechanismPotential Target Analytes
This compound Core Serves as the fluorophore/chromophore backbone. The push-pull nature influences the optical signal.-
Nitrile Groups (-C≡N) Act as electron-withdrawing groups and potential binding sites for Lewis acidic species.Metal Cations (e.g., Fe³⁺, Cu²⁺, Hg²⁺), Electron-deficient molecules.
Indazole N-H Group Can act as a hydrogen-bond donor for anion recognition.Anions (e.g., F⁻, CN⁻, AcO⁻).
N1-Position Substituent Can be modified with a specific receptor (e.g., crown ether, calixarene) to impart high selectivity.Specific ions matching the receptor's cavity or binding preference.
Benzene Ring Substituents Can be used to fine-tune the electronic properties (absorption/emission wavelengths) of the sensor.-

Dye Chemistry and Pigment Development

Substituted indazoles are recognized as valuable intermediates in the synthesis of dyestuffs. google.com The this compound scaffold is intrinsically a chromophore due to its extended π-conjugated system. The presence of the electron-donating N-H group and the two electron-accepting nitrile groups establishes a donor-π-acceptor (D-π-A) framework, which is a fundamental design principle for organic dyes. An early patent described dicyanoindazole as existing in the form of pale yellow crystals, confirming its light-absorbing properties. googleapis.com

The photophysical properties of such D-π-A dyes are governed by intramolecular charge transfer (ICT) from the donor to the acceptor upon photoexcitation. This ICT character typically results in:

Broad Absorption Bands: Strong absorption in the UV-Visible region.

Large Stokes Shifts: A significant difference between the maximum absorption and emission wavelengths.

Solvatochromism: Sensitivity of the absorption and emission spectra to the polarity of the solvent.

These properties are highly desirable for various applications, including industrial pigments, fluorescent labels, and active media in organic light-emitting diodes (OLEDs). Research on related heterocyclic systems like diketopyrrolopyrrole (DPP)-based molecules shows that modifying the terminal groups in a D-π-A structure can systematically tune the photophysical properties. mdpi.com Applying this logic, derivatives of this compound could be synthesized to achieve a wide range of colors and emission characteristics. For example, alkylation or arylation at the N1-position would modify the donor strength and could shift the absorption and emission wavelengths.

Table 2: Predicted Effects of Substitution on the Photophysical Properties of this compound Dyes

Substitution PositionType of SubstituentPredicted Effect on Absorption/EmissionRationale
N1-Position Electron-donating group (e.g., alkyl, alkoxyaryl)Bathochromic shift (red-shift)Enhances the donor character, decreasing the HOMO-LUMO gap.
N1-Position Electron-withdrawing group (e.g., acyl)Hypsochromic shift (blue-shift)Reduces the donor character of the indazole nitrogen, increasing the HOMO-LUMO gap.
C3-Position Electron-donating groupBathochromic shift (red-shift)Extends the π-conjugation and introduces additional electron density.
C6 or C7-Position Electron-donating group (e.g., -NH₂, -OH)Significant bathochromic shiftCreates a stronger push-pull system across the molecule.

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. semanticscholar.org this compound is an exceptional candidate as a building block (a "tecton") for supramolecular assembly due to its defined geometry and multiple, specific interaction sites.

The key interactions that this compound can participate in include:

Hydrogen Bonding: The N-H group is a classic hydrogen bond donor. The two nitrile nitrogen atoms and the pyrazolic nitrogen at the 2-position are strong hydrogen bond acceptors. This donor-acceptor pattern allows for the formation of robust and directional hydrogen-bonded networks.

π-π Stacking: The planar aromatic indazole ring can stack with other aromatic systems, leading to the formation of columnar structures.

Dipole-Dipole Interactions: The molecule possesses a significant dipole moment due to the dinitrile groups, which can direct its assembly in the solid state.

Research on related indazole derivatives has demonstrated their ability to form complex supramolecular architectures. For instance, indazol-2-yl-acetic acid forms a supramolecular structure through O-H···N intermolecular hydrogen bonds. molbase.com The powerful hydrogen-bonding capabilities of nitrile groups are well-established and are critical driving forces in organogelation and crystal engineering. ekb.eg

The combination of a hydrogen bond donor (N-H) and multiple acceptors (-C≡N, =N-) on a rigid scaffold allows this compound to form predictable supramolecular synthons. These synthons can then propagate into one-dimensional tapes, two-dimensional sheets, or complex three-dimensional frameworks. The synthesis of related substituted indazole-5,6-dicarbonitriles has been reported, indicating active research into these dinitrile-functionalized heterocyclic systems as precursors for larger structures. researchgate.net

Table 3: Potential Supramolecular Synthons and Assemblies for this compound

Non-Covalent InteractionParticipating GroupsPotential Supramolecular SynthonResulting Assembly
Hydrogen Bonding N-H (donor) and Pyrazolic N (acceptor)Classic pyrazole-pyrazole catemer1D Chains/Tapes
Hydrogen Bonding N-H (donor) and Nitrile N (acceptor)Head-to-tail interaction1D Chains, 2D Sheets
π-π Stacking Indazole aromatic ring systemFace-to-face or offset stacking1D Columns
C-H···N Interactions Aromatic C-H (donor) and Nitrile N (acceptor)Weaker, directional interactions3D Network Stabilization
Combination of H-bonding and π-stacking All available groupsN-H···N hydrogen-bonded tapes linked by π-stackingLayered 3D Architectures

Future Perspectives and Emerging Research Directions

Integration with Advanced Synthesis Technologies

The synthesis of indazole derivatives is an active area of research, with numerous methods being developed to functionalize this important heterocyclic scaffold. pnrjournal.compnrjournal.com The integration of advanced synthesis technologies promises to enhance the efficiency, scalability, and sustainability of producing 1H-Indazole-4,5-dicarbonitrile and its derivatives.

Flow Chemistry: This technology offers precise control over reaction parameters such as temperature, pressure, and mixing, which is often difficult to achieve in traditional batch processes. wuxiapptec.com For the synthesis of indazole derivatives, which can involve highly reactive intermediates or exothermic reactions, flow chemistry provides a safer and more efficient alternative. wuxiapptec.com The ability to perform reactions at extreme conditions, such as high temperatures and pressures, in a controlled manner can lead to improved yields and reduced side reactions. wuxiapptec.com For instance, a reaction that yields only 32% in a batch process at -78°C can be improved to a 60% yield in a flow reactor at a milder temperature of -20°C. wuxiapptec.com

Machine Learning-Assisted Synthesis: Machine learning (ML) algorithms are increasingly being used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. researchgate.net By analyzing large datasets of chemical reactions, ML models can identify patterns and correlations that may not be apparent to human chemists. researchgate.netcsic.es In the context of this compound, ML could be employed to predict the optimal catalysts, solvents, and temperatures for its synthesis, as well as to design new derivatives with desired properties. This approach has the potential to significantly accelerate the discovery and development of new indazole-based compounds.

Exploration of Novel Reactivity and Functionalization Pathways

The indazole ring is a versatile scaffold that can be functionalized at various positions. While methods for functionalizing the N1 and N2 positions are well-established, direct C3-functionalization is less common. pnrjournal.com Future research will likely focus on developing new methods for the selective functionalization of the this compound core, including the cyano groups.

C-H Activation: Direct C-H activation is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds, and it has been successfully applied to the synthesis of functionalized indazoles. researchgate.net Rhodium-catalyzed double C-H activation of aldehyde phenylhydrazones, for example, provides a direct route to functionalized 1H-indazoles. researchgate.net

Functionalization of the Dicarbonitrile Moiety: The two adjacent nitrile groups on the benzene (B151609) ring of this compound offer unique opportunities for further chemical transformations. For instance, [2+3] dipolar azide-nitrile cycloaddition reactions could be used to create tetrazole-containing derivatives, which are of interest as high-nitrogen energetic materials. mdpi.com

Expansion into New Frontier Materials

The unique electronic and optical properties of indazole derivatives make them promising candidates for a variety of advanced materials. The dicarbonitrile functionality, in particular, suggests potential applications in coordination chemistry and materials science.

2D Materials: Two-dimensional (2D) materials, such as graphene and transition metal dichalcogenides, have garnered significant attention for their unique electronic and optical properties. researchgate.netrsc.org Integrating organic molecules like this compound with 2D materials could lead to the development of novel hybrid materials with tunable properties. icfo.eu

Quantum Dots: Quantum dots (QDs) are semiconductor nanocrystals with size-dependent optical and electronic properties. nih.gov QDs derived from 2D materials are an emerging class of zero-dimensional materials with potential applications in bioimaging, sensing, and therapy. rsc.org The incorporation of this compound into QD structures could lead to new materials with enhanced functionality.

Theoretical Advancements in Predicting Molecular Behavior and Properties

Computational methods, such as density functional theory (DFT), are powerful tools for understanding and predicting the properties of molecules. nih.govresearchgate.net These methods can be used to calculate a wide range of properties, including molecular structure, electronic properties, and reactivity. sci-hub.senih.gov

Predicting Reactivity and Stability: DFT calculations can be used to predict the relative stability of different tautomers and isomers of indazole derivatives, as well as to elucidate reaction mechanisms. nih.govresearchgate.net For example, calculations have shown that the 1H-tautomer of indazole is more stable than the 2H-tautomer. nih.govresearchgate.net

Designing New Materials: Computational screening can be used to identify promising candidates for new materials with specific properties. By calculating the properties of a large number of virtual compounds, researchers can focus their experimental efforts on the most promising candidates.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.